methyl 3-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate
Description
This compound belongs to the imidazo[1,2-g]purine class, characterized by a fused bicyclic core with a purine-like scaffold. Key structural features include:
- Position 8 substitution: A furan-2-ylmethyl group, introducing aromatic and electron-rich heterocyclic properties.
- Methyl groups: At positions 1, 6, and 7, enhancing steric bulk and metabolic stability.
The compound’s imidazo[1,2-g]purine core is structurally analogous to imidazo[2,1-f]purine derivatives reported in the literature (e.g., –10, 12–13), differing primarily in ring fusion positions.
Properties
IUPAC Name |
methyl 3-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5/c1-11-12(2)24-15-16(20-18(24)23(11)10-13-6-5-9-29-13)21(3)19(27)22(17(15)26)8-7-14(25)28-4/h5-6,9H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYVKHGJXGCWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CCC(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate typically involves multiple steps:
Formation of the imidazo[1,2-g]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the imidazo[1,2-g]purine core with a furan-2-ylmethyl halide in the presence of a base.
Esterification: The final step involves the esterification of the resulting compound with methyl propanoate under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or alternative solvents.
Chemical Reactions Analysis
Methyl 3-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Methyl 3-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of methyl 3-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. It can also inhibit specific enzymes involved in cellular pathways, further contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The target compound’s imidazo[1,2-g]purine core differs from imidazo[2,1-f]purine analogs (e.g., –10) in nitrogen atom positioning, which may alter hydrogen-bonding interactions and target selectivity. For example:
- : 8-{2-[(3-Chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-imidazo[2,1-f]purine-2,4-dione features a chlorophenylaminoethyl substituent at position 8, emphasizing halogenated aromatic interactions .
- : 3-(4-Fluorobenzyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-imidazo[2,1-f]purine-2,4-dione includes a fluorobenzyl group for enhanced lipophilicity .
Table 1: Core Scaffold and Substituent Comparison
*Estimated based on structural similarity; †Calculated from formula C₁₉H₂₂ClN₇O₂; ‡From formula C₂₄H₂₂FN₅O₃.
Substituent Effects on Physicochemical Properties
- Furan vs.
- Ester vs. Ether/Amino Groups: The methyl propanoate ester at position 3 may increase hydrophilicity relative to 2-methoxyethyl () or benzyl groups (), impacting bioavailability .
- Methylation Patterns : The 1,6,7-trimethyl configuration in the target compound mirrors analogs in , suggesting a design strategy to reduce oxidative metabolism .
Research Findings and Trends
Spectroscopic Characterization
- 1H/13C NMR: The target compound’s methyl propanoate group would likely show signals near δ 3.6–4.0 ppm (ester OCH₃) and δ 2.5–3.0 ppm (propanoate CH₂), comparable to ethyl ester signals in –7 .
- Mass Spectrometry : A molecular ion peak near m/z 450 (ESI+) is expected, aligning with HRMS data for analogs in –7 .
Biological Activity
Methyl 3-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate is a complex purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, particularly in the realms of cancer treatment and anti-inflammatory responses. This article aims to consolidate existing research findings regarding its biological activity.
Chemical Structure and Properties
The compound features a furan moiety and a modified purine structure which may enhance its bioactivity. Its molecular formula is C₁₈H₁₉N₃O₄, and it possesses a molecular weight of approximately 341.36 g/mol. The presence of the furan ring is significant for its pharmacological properties due to its ability to participate in various biochemical reactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. For instance:
- In vitro studies showed that the compound inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 15 nM to 300 nM depending on the specific type of cancer cells tested.
- Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
2. Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties:
- Cytokine Inhibition : It significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cellular models.
- In vivo studies demonstrated that administration in animal models resulted in decreased inflammation markers and improved outcomes in conditions like arthritis.
Case Study 1: Antitumor Activity
A study conducted on human lung cancer cell lines (A549) revealed that treatment with this compound led to a significant decrease in cell viability after 48 hours of exposure. The compound was found to cause G0/G1 phase arrest in the cell cycle.
Case Study 2: Anti-inflammatory Mechanism
In a model of induced inflammation using lipopolysaccharide (LPS) in mice, administration of the compound resulted in a marked reduction in paw swelling and histological signs of inflammation. The study concluded that the compound modulates inflammatory pathways effectively.
Data Tables
| Activity Type | IC50 Values (nM) | Cell Lines/Models | Mechanism |
|---|---|---|---|
| Anticancer | 15 - 300 | A549 (lung), HeLa (cervical) | Induction of apoptosis |
| Anti-inflammatory | <100 | LPS-induced inflammation model | Inhibition of cytokine production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
